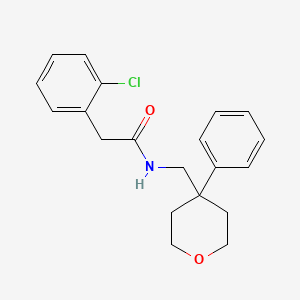![molecular formula C20H15Cl3N2O3S2 B2938614 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 477869-03-7](/img/structure/B2938614.png)
2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of sulfonyl amino derivative . It is part of a class of compounds that have been evaluated for a wide range of pharmacological, biochemical, and clinical uses and applications . The presence of heterocyclic structures in diverse types of compounds is strongly indicative of the profound effect that structure exerts on physiological activity .
Synthesis Analysis
The synthesis of such compounds involves the intramolecular cyclization of thiosemicarbazide in an alkaline medium . The reactions are carried out by the reaction between aromatic carbonyl halide and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group and a 2,4-dichlorophenyl group . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Scientific Research Applications
Sulfonamides: A Patent Review (2008 – 2012)
Sulfonamides have been identified as a key structural motif in various clinically used drugs due to their diverse biological activities. Recent patents have highlighted their use in novel drug applications, including antiglaucoma agents and antitumor activity. The review emphasizes the need for novel sulfonamides to act as selective drugs for conditions such as glaucoma and tumors, suggesting a potential area of application for similar compounds in targeting specific disease mechanisms through structural modification (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma Carbonic Anhydrase Inhibitors: A Patent Review
This review focuses on the use of sulfonamides as carbonic anhydrase inhibitors (CAIs) for managing glaucoma, one of the major causes of blindness. The discussed patents cover recent developments in sulfonamide CAIs, highlighting the ongoing need for new antiglaucoma agents. The structural motif of sulfonamides plays a crucial role in the development of these inhibitors, indicating the potential for the chemical compound to be adapted for similar therapeutic applications (Masini, Carta, Scozzafava, & Supuran, 2013).
Sulfonamide Inhibitors: A Patent Review 2013-Present
This review covers the broad spectrum of sulfonamide inhibitors developed from 2013 to the present, illustrating their significant role in addressing bacterial infections and other conditions like HIV, cancer, and Alzheimer’s disease. The versatility and importance of sulfonamide compounds in medicinal chemistry are highlighted, underscoring their potential utility in developing new therapeutic agents, including the possibility of targeting specific physiological pathways with structurally similar compounds (Gulcin & Taslimi, 2018).
From Antibacterial to Antitumour Agents: A Brief Review
This review discusses the transition of sulfonamides from antibacterial to antitumor agents, focusing on the chemical and medicinal aspects of these compounds. The structural characteristics of sulfonamides and their derivatives, including their orientation towards other functional groups, have been associated with diverse biological activities, suggesting the potential for the compound to be researched for antitumor properties based on its structural attributes (Azevedo-Barbosa et al., 2020).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]phenyl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S2/c21-13-5-8-15(9-6-13)30(27,28)25-18-3-1-2-4-19(18)29-12-20(26)24-17-10-7-14(22)11-16(17)23/h1-11,25H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBFMHWHZTPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)

![10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2938534.png)
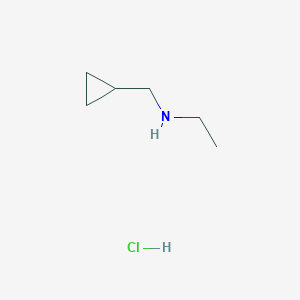
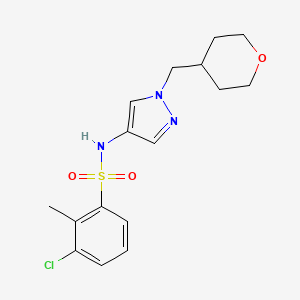
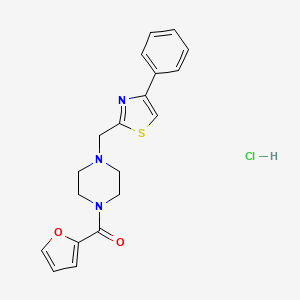
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938541.png)
![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)
![8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2938545.png)
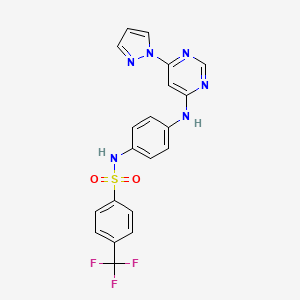
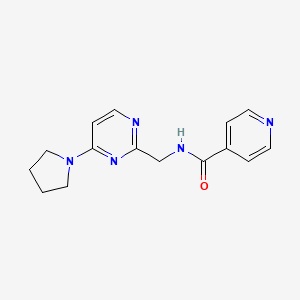
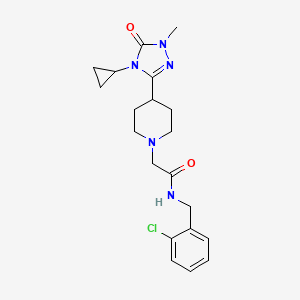
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)
